molecular formula C20H14BrN3O4 B2630965 6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946257-36-9

6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2630965
CAS No.: 946257-36-9
M. Wt: 440.253
InChI Key: NSDYRFLRPGFUPZ-UHFFFAOYSA-N
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Description

6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process often begins with the preparation of the chromene and pyrido[1,2-a]pyrimidine intermediates, followed by their coupling and subsequent functionalization to introduce the bromo and carboxamide groups. Common reagents used in these steps include brominating agents like N-bromosuccinimide (NBS) and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium azide (NaN₃) for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a range of functionalized analogs.

Scientific Research Applications

6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular effects.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases.

    Industry: Its unique structure and reactivity profile make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-oxo-2H-chromene-3-carboxamide: Lacks the pyrido[1,2-a]pyrimidine moiety, making it less complex and potentially less biologically active.

    N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide: Similar structure but without the bromo group, which may affect its reactivity and biological properties.

Uniqueness

The uniqueness of 6-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide lies in its combination of structural features, which confer specific reactivity and potential biological activities. The presence of both the bromo and pyrido[1,2-a]pyrimidine groups distinguishes it from other compounds and may enhance its utility in various applications.

Properties

IUPAC Name

6-bromo-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O4/c1-10-3-6-16-22-11(2)17(19(26)24(16)9-10)23-18(25)14-8-12-7-13(21)4-5-15(12)28-20(14)27/h3-9H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDYRFLRPGFUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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